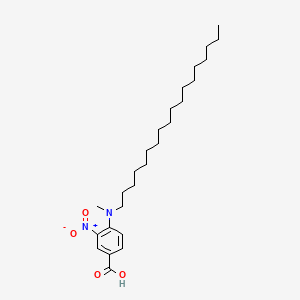

4-(Methyloctadecylamino)-3-nitrobenzoic acid

Description

4-(Methyloctadecylamino)-3-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 3-position and a methyloctadecylamino group (a branched C18 alkyl chain attached via a methylamine linkage) at the 4-position. These compounds are primarily used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and tunable physicochemical properties .

Properties

CAS No. |

94160-44-8 |

|---|---|

Molecular Formula |

C26H44N2O4 |

Molecular Weight |

448.6 g/mol |

IUPAC Name |

4-[methyl(octadecyl)amino]-3-nitrobenzoic acid |

InChI |

InChI=1S/C26H44N2O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27(2)24-20-19-23(26(29)30)22-25(24)28(31)32/h19-20,22H,3-18,21H2,1-2H3,(H,29,30) |

InChI Key |

CITOGJZWCOOZGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyloctadecylamino)-3-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of benzoic acid to introduce the nitro group at the third position. This is followed by the alkylation of the amino group with methyloctadecylamine. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Methyloctadecylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(Methyloctadecylamino)-3-aminobenzoic acid, while substitution reactions can produce a variety of functionalized benzoic acid derivatives.

Scientific Research Applications

4-(Methyloctadecylamino)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Methyloctadecylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly influences solubility, melting point, and reactivity. Key analogs include:

Key Observations:

- Lipophilicity: The methyloctadecylamino group confers extreme hydrophobicity, contrasting sharply with shorter-chain analogs like methylamino or dimethylamino derivatives. This enhances membrane permeability but reduces aqueous solubility, making it suitable for lipid-based formulations .

- Melting Point : Bulky substituents (e.g., tert-butyl) increase melting points due to efficient crystal packing, whereas long alkyl chains (e.g., C18) likely lower melting points by disrupting intermolecular interactions .

Biodegradation and Environmental Impact

Nitroaromatic compounds are often persistent pollutants. Microbial enzymes like MnbAB dioxygenase degrade 3-nitrobenzoic acid derivatives but show reduced activity against bulky substituents .

- Target Compound: The C18 chain likely impedes enzymatic access, resulting in slower biodegradation compared to smaller analogs like 4-methylamino-3-nitrobenzoic acid. This raises concerns about environmental persistence .

Biological Activity

4-(Methyloctadecylamino)-3-nitrobenzoic acid is a synthetic compound derived from benzoic acid, characterized by the presence of a long-chain alkyl group and a nitro substituent. Its structural features suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action supported by various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A methyloctadecyl group which enhances lipophilicity.

- A nitro group which is often associated with biological activity.

1. Anticancer Properties

Several studies have investigated the anticancer potential of nitrobenzoate derivatives, including this compound. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : Nitrobenzoate compounds are known to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds with similar structures have been shown to disrupt tubulin polymerization, which is critical for cancer cell division .

- Case Study : A study reported that a related nitrobenzoate compound (X8) inhibited vascular endothelial growth factor (VEGF) signaling, leading to reduced angiogenesis in zebrafish models. This suggests that this compound may similarly affect tumor angiogenesis .

2. Anti-inflammatory Effects

Nitrobenzoate derivatives have also been explored for their anti-inflammatory properties. The presence of the nitro group can enhance the compound's ability to modulate inflammatory pathways.

- Research Findings : Studies have shown that nitrobenzoate compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Moderate | Apoptosis induction, VEGF inhibition |

| Nitrobenzoate Compound X8 | High | High | Tubulin polymerization inhibition |

| 4-amino-3-nitrobenzoic acid | High | Low | TcTS inhibition in Trypanosoma cruzi |

Case Studies

A notable case study involved the evaluation of 4-amino-3-nitrobenzoic acid's effect on Trypanosoma cruzi trans-sialidase, revealing significant enzymatic inhibition. This points to the potential for similar mechanisms in other nitrobenzoate derivatives like this compound, particularly regarding enzyme interactions that could influence cancer cell metabolism and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.